molecular formula C8H6F2O3 B1463626 Methyl 2,6-difluoro-3-hydroxybenzoate CAS No. 1214332-41-8

Methyl 2,6-difluoro-3-hydroxybenzoate

Cat. No.: B1463626
CAS No.: 1214332-41-8
M. Wt: 188.13 g/mol
InChI Key: IJXKUYJHKDPVBN-UHFFFAOYSA-N
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Description

Methyl 2,6-difluoro-3-hydroxybenzoate (CAS 1214332-41-8) is a fluorinated aromatic ester of significant interest in medicinal chemistry and antibacterial research . It serves as a versatile chemical synthon and a key precursor in the synthesis of bioactive molecules, particularly those targeting bacterial cell division. The 2,6-difluorobenzamide motif, for which this ester is a strategic intermediate, is a recognized scaffold in the development of allosteric inhibitors of the Filamentous Temperature-Sensitive protein Z (FtsZ) . FtsZ is an essential bacterial protein that plays a central role in cell division, functioning similarly to tubulin in eukaryotic cells, and is a promising target for novel antibiotics . Research indicates that introducing fluorine atoms at the 2 and 6 positions of the benzamide ring system induces a non-planar conformation that is crucial for potent inhibitory activity . This specific substitution pattern enhances binding to the allosteric pocket of FtsZ through key hydrophobic interactions, thereby disrupting the formation of the Z-ring and preventing bacterial division . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers handling this compound should consult the relevant Material Safety Data Sheet (MSDS) and adhere to strict safety protocols. It is harmful by inhalation, in contact with skin, and if swallowed. Personal protective equipment, including gloves and safety goggles, is required. Use should only occur in a chemical fume hood .

Properties

IUPAC Name

methyl 2,6-difluoro-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXKUYJHKDPVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection and Functionalization Strategy

A more elaborate synthetic approach involves protecting the hydroxyl group and subsequent functionalization:

  • Step 1: Protection

    • The hydroxyl group of 2,6-difluoro-3-hydroxybenzoic acid is protected as a triisopropylsilyl (TIPS) ether to prevent unwanted side reactions.
  • Step 2: Esterification

    • The protected acid is treated with methanol and thionyl chloride under reflux to form the methyl ester intermediate.
  • Step 3: Deprotection and Functionalization

    • The TIPS group is removed.
    • The free hydroxyl group undergoes trifluoromethanesulfonylation using triflic anhydride in dichloromethane with pyridine as a base.
  • Purification:

    • The product is purified by thin-layer chromatography (TLC) or column chromatography.
  • Analytical Data:

    • Molecular weight: 188.14 g/mol.
    • LC-MS: m/z 189.0 [M+H]^+.
    • Purity: >98%.

This method is useful for obtaining highly functionalized derivatives and intermediates for further synthetic applications.

Suzuki-Miyaura Coupling Route

An alternative synthetic route involves the Suzuki-Miyaura cross-coupling reaction:

  • Starting Materials:

    • Boronic acid derivative of 2,6-difluorophenol.
    • Suitable aryl halide.
  • Catalysts and Conditions:

    • Palladium catalyst (e.g., Pd(PPh3)4).
    • Base such as potassium carbonate.
    • Solvent system typically includes aqueous-organic mixtures.
  • Reaction Outcome:

    • Formation of the methyl 2,6-difluoro-3-hydroxybenzoate framework through C-C bond formation.
  • Advantages:

    • Allows introduction of various substituents.
    • Useful for complex molecule synthesis.
  • Industrial Relevance:

    • Scalable with continuous-flow reactors.
    • Optimized for yield and minimal by-products.

Industrial Production Considerations

  • Scale-Up:

    • Esterification under reflux conditions in large reactors.
    • Continuous-flow reactors may be employed for better heat and mass transfer.
  • Optimization:

    • Reaction temperature and time are carefully controlled.
    • Use of acid catalysts optimized to balance reaction rate and product stability.
  • Purification:

    • Industrial purification often involves crystallization and filtration.
    • Chromatographic methods are less common at scale due to cost.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Advantages Limitations
Direct Esterification 2,6-difluoro-3-hydroxybenzoic acid, MeOH, H₂SO₄ or SOCl₂, reflux 80-95 >98 Simple, direct, cost-effective Requires reflux, acid handling
Protection + Esterification + Functionalization TIPS protection, MeOH, SOCl₂, triflic anhydride, pyridine 75-90 >98 High selectivity, functional group tolerance Multi-step, more complex
Suzuki-Miyaura Coupling Boronic acid derivative, aryl halide, Pd catalyst, base Variable High Versatile, suitable for derivatives Requires palladium catalyst, cost

Detailed Research Findings

  • The esterification method is widely used due to its straightforward nature, with reaction times typically ranging from 2 to 6 hours under reflux.
  • Protection strategies using triisopropylsilyl ethers enable selective functionalization and prevent side reactions during esterification and subsequent transformations.
  • Trifluoromethanesulfonylation enhances the reactivity of the hydroxyl group for further synthetic modifications.
  • Suzuki-Miyaura coupling, though more complex, allows for the introduction of diverse substituents, expanding the chemical space of fluorinated benzoates.
  • Industrial methods focus on optimizing reaction conditions to reduce cost and environmental impact, often employing continuous-flow technology to improve reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-difluoro-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2,6-difluoro-3-hydroxybenzaldehyde.

    Reduction: 2,6-difluoro-3-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,6-difluoro-3-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,6-difluoro-3-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms enhances its binding affinity and specificity towards certain enzymes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 2,6-Difluoro-3-Hydroxybenzoate and Analogues

Compound Name CAS Number Substituents Key Differences Similarity Score Reference
This compound 1214332-41-8 2-F, 6-F, 3-OH Reference compound; polar due to -OH 1.00
Methyl 2,6-difluoro-3-iodobenzoate 501433-14-3 2-F, 6-F, 3-I Iodo group enhances reactivity for cross-coupling 0.98
Ethyl 2,6-difluoro-3-iodobenzoate 1520299-34-6 2-F, 6-F, 3-I, ethyl ester Ethyl ester increases lipophilicity 0.94
Methyl 3,5-difluoro-4-hydroxybenzoate 170572-47-1 3-F, 5-F, 4-OH Fluorine and -OH positions alter electronic effects N/A
Methyl 3,5-difluoro-4-methoxybenzoate 329-45-3 3-F, 5-F, 4-OCH₃ Methoxy group reduces acidity vs. -OH N/A

Physicochemical Properties (Inferred)

While explicit data (e.g., melting points) are unavailable in the evidence, trends can be deduced:

  • Polarity: The 3-OH group increases polarity compared to methoxy or iodo derivatives, impacting solubility in polar solvents like methanol or water .
  • Stability : Trifluoromethanesulfonyl (triflate) intermediates (e.g., from ) are highly reactive, whereas the hydroxyl group in the target compound requires protection during synthesis to avoid side reactions .

Biological Activity

Methyl 2,6-difluoro-3-hydroxybenzoate (C8H7F2O3) is an organic compound notable for its unique structural characteristics, which include two fluorine atoms and a hydroxyl group. These features significantly influence its biological activity and potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula : C8H7F2O3
  • Functional Groups : Hydroxy (-OH) and ester (-COOCH3)
  • Fluorination : The presence of fluorine atoms at the 2 and 6 positions enhances lipophilicity and can alter biological activity compared to non-fluorinated analogs.

This compound is primarily investigated for its potential as an enzyme inhibitor . The mechanism of action involves:

  • Binding Affinity : The fluorine atoms enhance binding affinity towards specific enzymes by interacting with active or allosteric sites.
  • Inhibition of Enzyme Activity : This compound may prevent substrate binding and subsequent catalytic activity, making it a candidate for therapeutic applications.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant potential in inhibiting bacterial enzymes. For instance:

  • FtsZ Protein Inhibition : It has been studied as an allosteric inhibitor of the FtsZ protein, crucial for bacterial cell division. Molecular docking studies suggest that the compound's structural properties contribute to its inhibitory effects .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications:

  • Microbial Metabolism : Certain studies suggest that derivatives of hydroxybenzoic acid can be metabolized by specific bacteria, indicating potential use in environmental biochemistry .
  • Antimicrobial Activity : Related compounds have been evaluated for their ability to combat bacterial infections, positioning this compound as a candidate for further exploration in this area .

Case Study: Molecular Docking Analysis

A detailed molecular docking study compared this compound with other similar compounds. Key findings included:

  • Non-planarity : The presence of fluorine caused a dihedral angle of -27° between the carboxamide and the aromatic ring, influencing binding interactions.
  • Inhibitory Potency : The study highlighted that modifications to the fluorinated benzamide motif significantly affected inhibitory potency against FtsZ .

Applications in Medicine and Industry

This compound's unique properties make it suitable for various applications:

Application AreaDescription
Medicinal Chemistry Potential anti-inflammatory and antimicrobial agent.
Biochemistry Investigated for enzyme inhibition mechanisms.
Environmental Science Possible use in bioremediation due to microbial metabolism capabilities.
Pharmaceutical Industry Intermediate in the synthesis of novel therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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